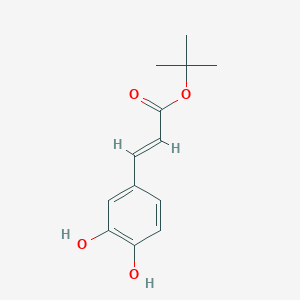

E-Caffeic acid-T-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

E-Caffeic acid-T-butyl ester is a derivative of caffeic acid, a naturally occurring phenolic compound found in various plants. This ester is synthesized by esterifying caffeic acid with tert-butyl alcohol. It is known for its antioxidant properties and potential therapeutic applications in various fields, including medicine and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E-Caffeic acid-T-butyl ester typically involves the Steglich esterification method. This method employs dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out under mild conditions, usually at room temperature, to avoid the formation of by-products. The general reaction scheme is as follows:

Caffeic acid+tert-Butyl alcoholDCC, DMAPE-Caffeic acid-T-butyl ester+Dicyclohexylurea

Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and reagents is encouraged to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: E-Caffeic acid-T-butyl ester undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form quinones, which are important intermediates in various biochemical pathways.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃).

Major Products:

Oxidation: Quinones

Reduction: Alcohols

Substitution: Various substituted esters

Scientific Research Applications

E-Caffeic acid-T-butyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular damage.

Medicine: Research has shown potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: It is used in the formulation of cosmetics and skincare products due to its antioxidant properties

Mechanism of Action

The mechanism of action of E-Caffeic acid-T-butyl ester involves its antioxidant properties. It scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation and immune responses .

Comparison with Similar Compounds

Caffeic Acid Phenethyl Ester (CAPE): Another ester of caffeic acid, known for its potent antioxidant and anti-inflammatory properties.

Chlorogenic Acid: A naturally occurring ester of caffeic acid and quinic acid, widely studied for its health benefits.

Rosmarinic Acid: An ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, known for its antioxidant and anti-inflammatory activities.

Uniqueness: E-Caffeic acid-T-butyl ester is unique due to its specific esterification with tert-butyl alcohol, which imparts distinct physicochemical properties. This makes it particularly useful in industrial applications where stability and solubility are crucial .

Biological Activity

E-Caffeic acid-T-butyl ester (CABE) is a derivative of caffeic acid, a naturally occurring phenolic compound widely recognized for its diverse biological activities. This article explores the biological activity of CABE, focusing on its antioxidant, anti-inflammatory, and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

CABE is synthesized from caffeic acid and tert-butyl alcohol. Its molecular structure features a caffeic acid backbone with a tert-butyl ester group, which enhances its lipophilicity compared to caffeic acid itself. This modification is believed to influence its biological activity and bioavailability.

Antioxidant Activity

CABE exhibits significant antioxidant properties, which have been demonstrated in various studies. The compound has shown the ability to scavenge free radicals and reduce oxidative stress in cellular models.

Research Findings

- Cellular Protection : In HepG2 cells treated with tert-butyl hydroperoxide (t-BHP), CABE significantly reduced lipid peroxidation and improved cell viability compared to untreated controls. This protective effect was attributed to the activation of the Nrf2 signaling pathway, which regulates antioxidant response elements .

- IC50 Values : The IC50 value for CABE's protective effect against t-BHP-induced oxidative stress was found to be approximately 12.7 μM, indicating a potent antioxidant capability compared to other caffeic acid derivatives .

Anti-inflammatory Activity

CABE also demonstrates notable anti-inflammatory effects, primarily through the modulation of key inflammatory pathways.

- NF-κB Inhibition : CABE inhibits the activation of NF-κB, a transcription factor involved in inflammatory responses. This inhibition leads to decreased expression of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Experimental Evidence : Studies have shown that CABE significantly reduces the expression of COX-2 in inflammatory cell models, further supporting its role as an anti-inflammatory agent .

Anticancer Properties

The anticancer potential of CABE has garnered attention in recent years, with research indicating its effectiveness against various cancer cell lines.

Case Studies

- Colon Cancer : In vitro studies demonstrated that CABE induces apoptosis in colon cancer cells via the activation of caspase pathways. The compound's mechanism involves the modulation of β-catenin/T-cell factor signaling pathways, leading to growth arrest in cancer cells .

- Comparative Efficacy : When compared to other derivatives like caffeic acid phenethyl ester (CAPE), CABE exhibited superior cytotoxic effects against several cancer types, including breast and prostate cancers .

Comparative Biological Activities of Caffeic Acid Derivatives

The following table summarizes the biological activities of various caffeic acid derivatives, including CABE:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity | IC50 (μM) |

|---|---|---|---|---|

| CABE | High | Moderate | High | 12.7 |

| CAPE | Moderate | High | Moderate | 12.1 |

| CAOE | High | Low | Moderate | 5.9 |

Properties

Molecular Formula |

C13H16O4 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

tert-butyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C13H16O4/c1-13(2,3)17-12(16)7-5-9-4-6-10(14)11(15)8-9/h4-8,14-15H,1-3H3/b7-5+ |

InChI Key |

XPTOEJIWXDVJRT-FNORWQNLSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C1=CC(=C(C=C1)O)O |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC1=CC(=C(C=C1)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.